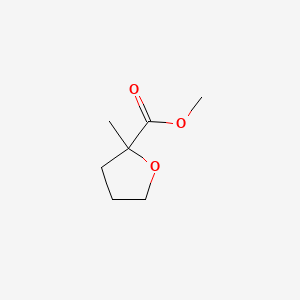

Methyl 2-Methyltetrahydrofuran-2-carboxylate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR :

- Ester methyl (–OCH₃) : Expected δ 3.6–3.8 ppm (singlet, 3H).

- Tetrahydrofuran ring protons : Multiplets in the δ 1.5–2.0 ppm range, influenced by ring strain and substituents.

- Methyl group (–CH₃) : δ 1.1–1.4 ppm (singlet, 3H).

¹³C NMR :

- Carbonyl carbon (C=O) : δ 170–175 ppm .

- Oxygenated carbons : δ 60–70 ppm (tetrahydrofuran oxygen and ester oxygen).

These estimates align with data for methyl tetrahydrofuran-2-carboxylate (CAS 37443-42-8), where the ester carbonyl appears at δ 170–175 ppm .

Infrared (IR) Spectroscopy

Key peaks include:

- C=O stretch : 1720–1740 cm⁻¹ (strong absorption for the ester carbonyl).

- C–O–C vibrations : 1250–1100 cm⁻¹ (ester and tetrahydrofuran oxygen).

- C–H stretches : 2900–3000 cm⁻¹ (aliphatic C–H bonds).

IR data for related compounds (e.g., 2-Methyltetrahydrofuran) show C–O–C vibrations near 1250 cm⁻¹ , supporting these assignments.

Mass Spectral Analysis

The molecular ion peak appears at m/z 144.17 (C₇H₁₂O₃). Fragmentation patterns likely include:

- Loss of methyl ester (–OCH₃) : m/z 113 (C₆H₉O₂).

- Ring opening : Peaks corresponding to smaller fragments (e.g., m/z 86 for 2-methyltetrahydrofuran).

Thermodynamic Properties: Phase Transitions and Solubility Behavior

Phase Transitions

Solubility

The compound dissolves in organic solvents:

| Solvent | Solubility Behavior |

|---|---|

| Chloroform | Miscible |

| Dichloromethane | Miscible |

| Methanol | Limited solubility |

| Water | Insoluble |

These trends reflect the compound’s hydrophobic nature due to the methyl and ester groups.

Comparative Analysis with Structural Analogues

Methyl Tetrahydrofuran-2-carboxylate (CAS 37443-42-8)

| Property | This compound | Methyl Tetrahydrofuran-2-carboxylate |

|---|---|---|

| Molecular Formula | C₇H₁₂O₃ | C₆H₁₀O₃ |

| Molecular Weight | 144.17 g/mol | 130.14 g/mol |

| Boiling Point | Not reported | 180°C/680 mmHg |

| Solubility in Water | Insoluble | Insoluble |

| Key Structural Feature | Methyl group on C2 | Unsubstituted C2 |

The methyl group in the former increases molecular weight and potentially alters reactivity. For example, steric hindrance from the methyl may slow nucleophilic substitution at C2.

2-Methyltetrahydrofuran (CAS 96-47-9)

| Property | This compound | 2-Methyltetrahydrofuran |

|---|---|---|

| Functional Group | Ester | Ether |

| Reactivity | Ester hydrolysis, nucleophilic attack | Limited, ether stability |

| Applications | Pharmaceutical intermediates | Solvent |

The ester functionality in the former enables participation in reactions like hydrolysis and transesterification, whereas 2-methyltetrahydrofuran is primarily used as a solvent.

Propriétés

IUPAC Name |

methyl 2-methyloxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-7(6(8)9-2)4-3-5-10-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJSQEOFZMFXDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704885 | |

| Record name | Methyl 2-methyloxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218915-91-3 | |

| Record name | Methyl 2-methyloxolane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The most widely documented method for synthesizing methyl 2-methyltetrahydrofuran-2-carboxylate involves Fischer esterification of 2-methyltetrahydro-2-furancarboxylic acid with methanol. Thionyl chloride (SOCl₂) serves as both a catalyst and dehydrating agent, enabling a one-pot conversion at reflux conditions. The reaction proceeds via protonation of the carboxylic acid carbonyl, nucleophilic attack by methanol, and subsequent elimination of water (Fig. 1).

Reaction Conditions

Optimization and Workup

The use of SOCl₂ enhances reaction efficiency by shifting the equilibrium through water removal. Post-reaction, the crude product is dissolved in DCM and filtered through silica to remove residual acid catalysts. Solvent evaporation under reduced pressure yields the ester with >95% purity, as confirmed by H NMR (400 MHz, CDCl₃): δ 1.49 (s, 3H), 3.75 (s, 3H), and characteristic furanoid protons.

Industrial-Scale Precursor Synthesis via Catalytic Hydrogenation

| Parameter | Value |

|---|---|

| Catalyst | Copper-chromite tablets |

| Temperature | 170°C |

| Hydrogen pressure | 1–5 atm |

| Space velocity | 0.5–2 h⁻¹ |

Acid Synthesis and Esterification

Subsequent oxidation of 2-MTHF to 2-methyltetrahydro-2-furancarboxylic acid enables coupling with methanol via Fischer esterification. Patent literature highlights the scalability of this approach, though direct yields for the acid intermediate remain unspecified.

Chiral Resolution and Stereoselective Synthesis

Optically Active Precursor Preparation

For applications requiring enantiomeric purity, 2-methyltetrahydro-2-furancarboxylic acid is resolved using optically active amine resolvers like (S)-(-)-1-phenylethylamine. Diastereomeric salt formation in ethyl acetate at 40–70°C, followed by recrystallization and acid liberation, achieves >99% enantiomeric excess (ee).

Resolution Protocol

Impact on Ester Synthesis

Chiral carboxylic acids produced via this method undergo esterification under standard conditions, preserving stereochemistry. This route is critical for pharmaceutical intermediates but adds complexity compared to racemic synthesis.

Comparative Analysis of Preparation Methods

Efficiency and Scalability

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Fischer Esterification | 93% | >95% | Lab-scale |

| Hydrogenation Pathway | N/A* | N/A* | Industrial |

| Chiral Resolution | 85–90% | >99% ee | Pilot-scale |

*Intermediate steps lack reported yields for direct comparison.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The ester group undergoes nucleophilic substitution under specific conditions. For example:

Reaction with Ammonium Chloride and Trimethylaluminum

In a toluene/hexane solvent system, methyl 2-methyltetrahydrofuran-2-carboxylate reacts with ammonium chloride () and trimethylaluminum () at 0–80°C to yield tetrahydro-2-furancarboximidamide hydrochloride .

| Reaction Parameter | Details |

|---|---|

| Substrate | This compound |

| Reagents | , |

| Solvent | Toluene/hexane |

| Temperature | 0°C → 80°C (gradual heating) |

| Yield | 69% |

| Key Intermediate | Tetrahydro-2-furancarboximidamide hydrochloride |

This reaction highlights the ester’s susceptibility to amidine formation via nucleophilic attack at the carbonyl carbon .

Stability and Decomposition Pathways

The compound’s stability is influenced by its ether and ester functionalities:

-

Thermal Stability : Unlike 2-MeTHF, which decomposes at elevated temperatures to release acetaldehyde and ethylene , the ester derivative exhibits greater stability due to electron-withdrawing effects of the carboxylate group.

-

Hydrolytic Sensitivity : While not explicitly documented in the provided sources, esters generally undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylates.

Comparative Reaction Data

The table below contrasts reactivity trends between this compound and related compounds:

Chiral Derivatives and Stereochemical Considerations

The compound exists in enantiomeric forms (e.g., (S)- and (R)-methyl tetrahydrofuran-2-carboxylate) . Stereochemical outcomes in reactions remain underexplored in the literature, though chiral resolution techniques could enhance selectivity in asymmetric syntheses.

Applications De Recherche Scientifique

Methyl 2-Methyltetrahydrofuran-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of Methyl 2-Methyltetrahydrofuran-2-carboxylate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of different products. The compound’s structure allows it to participate in various chemical transformations, making it a versatile intermediate in synthetic chemistry .

Comparaison Avec Des Composés Similaires

Ethyl 2-Methyltetrahydrofuran-2-carboxylate

Structural Differences : Ethyl 2-methyltetrahydrofuran-2-carboxylate shares the same THF backbone but replaces the methyl ester with an ethyl ester.

Functional Impact :

Tetrahydrofurfuryl Acrylate (CAS: 2399-48-6)

Structural Differences : This compound features an acrylate group (-OCOCH₂CH₂) attached to a tetrahydrofurfuryl moiety.

Functional Impact :

- Reactivity: The acrylate group introduces polymerizability, making it suitable for coatings and adhesives, unlike the non-polymerizable methyl ester in the target compound.

- Toxicity : Both compounds share a common metabolite, tetrahydrofurfuryl alcohol (CAS: 97-99-4), which is linked to similar systemic toxicity profiles. However, the acrylate group may pose additional irritation risks due to its electrophilic nature .

Methyl 4-Cyanofuran-2-carboxylate (CAS: 357289-65-7)

Structural Differences: A furan ring substituted with a cyano group at the 4-position and a methyl ester at the 2-position. Functional Impact:

- Electronic Effects: The electron-withdrawing cyano group enhances the electrophilicity of the ester, increasing reactivity in nucleophilic substitution reactions compared to the THF-based compound.

- Hazards : Classified as a skin and eye irritant (GHS Category 2/2A), this compound’s hazards are more clearly documented than those of the target compound, which lacks published safety data .

Comparative Analysis of Key Properties

Activité Biologique

Methyl 2-methyltetrahydrofuran-2-carboxylate (CAS No. 37443-42-8) is an organic compound that has garnered attention for its potential biological activities. This article explores its properties, biological effects, and applications based on diverse research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Appearance | Colorless to brown liquid |

| Boiling Point | 180 °C |

| Purity | ≥ 98% (GC) |

| Density | 1.11 g/cm³ |

The compound is a colorless to brown clear liquid with a boiling point of 180 °C and a density of 1.11 g/cm³, indicating its potential stability under various conditions .

Toxicological Profile

Research indicates that this compound exhibits low toxicity levels. A safety assessment highlighted that it is rapidly metabolized with low bioaccumulation potential, suggesting minimal long-term effects on human health when used appropriately . The compound does not raise concerns for genotoxicity, and various studies have established No Observed Adverse Effect Levels (NOAELs) in animal models .

Pharmacological Applications

This compound has been evaluated for its role as a solvent in food extraction processes, particularly as a safer alternative to traditional solvents like hexane. Its use in extracting oils and proteins from plant sources has been proposed due to its favorable safety profile . Furthermore, it has been investigated for its potential applications in drug formulation and delivery systems.

Case Studies

- Extraction Solvent in Food Industry : A study assessed the safety of using this compound as an extraction solvent for food additives. The findings indicated that it could effectively replace more hazardous solvents while maintaining extraction efficiency .

- Biomass-Derived Solvent : Research highlighted the compound's role as a biomass-derived solvent, emphasizing its non-mutagenic and non-genotoxic properties. This makes it an attractive option for green chemistry applications, reducing the environmental impact associated with conventional solvents .

Summary of Findings

The biological activity of this compound suggests that it is a promising compound with applications in both the food industry and pharmaceuticals. Its low toxicity and favorable metabolic profile make it suitable for further exploration in various scientific fields.

Future Research Directions

Future studies should focus on:

- In Vivo Studies : To further evaluate the pharmacokinetics and long-term safety of this compound.

- Expanded Applications : Investigating its efficacy in other industrial applications beyond food extraction.

- Mechanistic Studies : Understanding the underlying mechanisms of its biological activity to optimize its use in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.